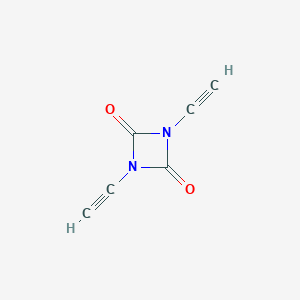
1,3-Diethynyl-1,3-diazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethynyl-1,3-diazetidine-2,4-dione is a chemical compound with the molecular formula C6H2N2O2 It is a member of the diazetidine family, characterized by a four-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-1,3-diazetidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diethynylamine derivatives with carbonyl compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethynyl-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1,3-Diethynyl-1,3-diazetidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Diethynyl-1,3-diazetidine-2,4-dione involves its interaction with molecular targets through its ethynyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups instead of ethynyl groups.
1,3-Dimethyl-1,3-diazetidine-2,4-dione: Contains methyl groups instead of ethynyl groups.
Uniqueness
1,3-Diethynyl-1,3-diazetidine-2,4-dione is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
528871-28-5 |
|---|---|
Formule moléculaire |
C6H2N2O2 |
Poids moléculaire |
134.09 g/mol |
Nom IUPAC |
1,3-diethynyl-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C6H2N2O2/c1-3-7-5(9)8(4-2)6(7)10/h1-2H |
Clé InChI |
UPCMCALUVSUXLR-UHFFFAOYSA-N |
SMILES canonique |
C#CN1C(=O)N(C1=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


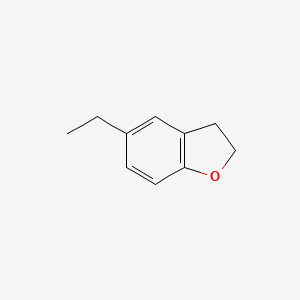
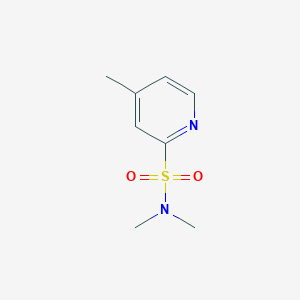
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
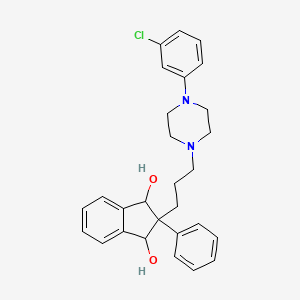
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

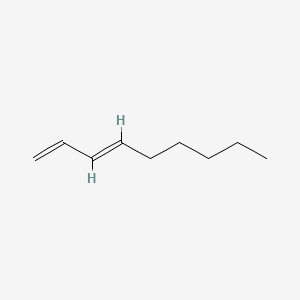
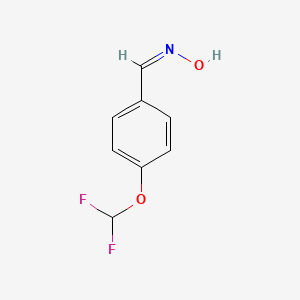

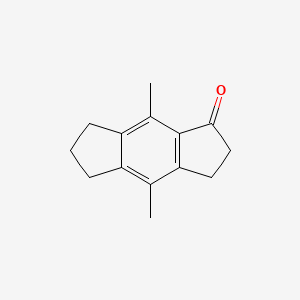
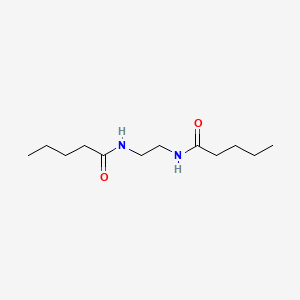
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
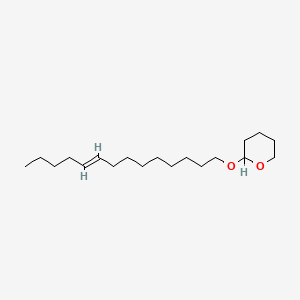
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
